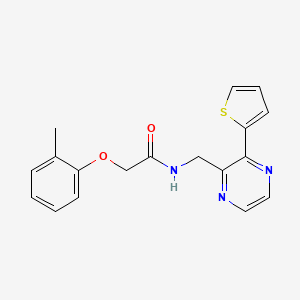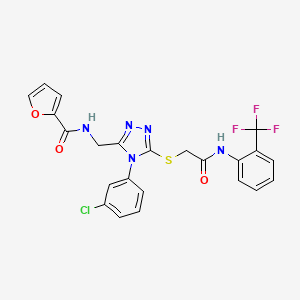![molecular formula C19H22ClN3OS B2548889 N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide CAS No. 2034429-37-1](/img/structure/B2548889.png)
N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide" is a nitrogenous organic molecule that likely exhibits a complex structure due to the presence of multiple heterocyclic rings, including a thienopyridine and a piperidine moiety, as well as a carboxamide group. While the specific compound is not directly discussed in the provided papers, similar compounds with chlorophenyl, pyridinecarboxamide, and piperidine structures have been synthesized and studied for various properties and biological activities .
Synthesis Analysis
The synthesis of related chlorophenyl pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Analogous processes for related compounds include the optimization of reaction conditions, such as the molar ratio of reactants, reaction temperature, and addition time to maximize yield and purity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chlorophenyl pyridinecarboxamides has been elucidated using single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also employed to predict the optimal molecular structure and compare it with experimental data . These techniques could be applied to determine the molecular structure of "N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their potential as ligands for cannabinoid receptors and as inhibitors of PCSK9 mRNA translation . These studies involve the evaluation of analogs for receptor affinity and in vitro efficacy, which could be relevant for the compound if it were to be investigated for similar biological activities.
Physical and Chemical Properties Analysis
Physicochemical studies of chlorophenyl pyridinecarboxamides include the analysis of melting temperatures, which are influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The relationships between melting points, total energy, electrostatic components, and hydrogen bond strength are also examined. Hirshfeld surface analysis and contact enrichment studies probe the interaction environments of these compounds . These analyses could be extended to the compound of interest to understand its physical and chemical properties.
Applications De Recherche Scientifique
Molecular Interaction and Binding Analysis
The study by Shim et al. (2002) discusses the molecular interaction of a structurally related compound, focusing on its antagonistic properties towards the CB1 cannabinoid receptor. The research involved conformational analysis, pharmacophore modeling, and 3D-quantitative structure-activity relationship (QSAR) models, highlighting the compound's potential in receptor binding and interaction studies (Shim et al., 2002).
Synthesis of Substituted Pyrazolo[4,3-c]pyridine Derivatives
Karthikeyan et al. (2014) and Vijayakumar et al. (2014) detailed the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives. These studies contribute to the chemical synthesis domain, offering methodologies for creating novel compounds with potential therapeutic applications (Karthikeyan et al., 2014); (Vijayakumar et al., 2014).
Antimicrobial and Antipsychotic Potential
The synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds were explored by Abdel-rahman et al. (2002), showing promising results in the field of antimicrobial research (Abdel-rahman et al., 2002). Additionally, Norman et al. (1996) investigated heterocyclic carboxamides as potential antipsychotic agents, providing insights into their binding to dopamine and serotonin receptors, and in vivo efficacy (Norman et al., 1996).
Novel Synthetic Pathways and Biological Evaluations
Several studies have introduced new synthetic pathways for creating heterocyclic compounds with potential biological activities. For instance, Samala et al. (2014) focused on Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting the therapeutic potential of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives (Samala et al., 2014). Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines with notable antibacterial and anticancer activities, expanding the application of similar compounds in medical research (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-16-3-1-2-4-17(16)21-19(24)22-9-5-15(6-10-22)23-11-7-18-14(13-23)8-12-25-18/h1-4,8,12,15H,5-7,9-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUVZPCSMJPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)

![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)


![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
